molecular formula C6H12ClN3 B1654303 (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 2197055-75-5

(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No.: B1654303
CAS No.: 2197055-75-5
M. Wt: 161.63
InChI Key: CWLUTAVKRGBPTM-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12ClN3 It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with formaldehyde and ammonium chloride under acidic conditions to form the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the ethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxaldehyde, while substitution reactions can produce various alkylated or acylated imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its imidazole ring is a common motif in biologically active molecules.

Medicine

In medicine, this compound may be explored for its pharmacological properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the activity of biological molecules. The compound’s effects are mediated through pathways involving these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-imidazol-4-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

    (2-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride: Similar structure but with the ethyl group at a different position.

    N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: Contains additional methyl groups and different substitution patterns.

Uniqueness

(1-Ethyl-1H-imidazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group at the 1-position of the imidazole ring distinguishes it from other similar compounds and may confer distinct properties and applications.

Properties

IUPAC Name

(1-ethylimidazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-9-4-6(3-7)8-5-9;/h4-5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLUTAVKRGBPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2197055-75-5
Record name 1H-Imidazole-4-methanamine, 1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2197055-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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